molecular formula C20H25N5O3 B12156858 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

Cat. No.: B12156858
M. Wt: 383.4 g/mol
InChI Key: TXZANBFPXBEHBL-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a complex organic compound with a unique structure that combines a phenethylamine moiety with a triazolopyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Phenethylamine Moiety: This can be achieved by the reaction of 3,4-dimethoxybenzaldehyde with nitroethane, followed by reduction to yield 3,4-dimethoxyphenethylamine.

    Construction of the Triazolopyridazine Ring: This involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine core.

    Coupling of the Two Moieties: The final step involves the coupling of the phenethylamine moiety with the triazolopyridazine ring system using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and the triazolopyridazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can lead to amines or alcohols.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide involves its interaction with specific molecular targets and pathways. The phenethylamine moiety may interact with neurotransmitter receptors, while the triazolopyridazine ring system could modulate enzyme activity or protein-protein interactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features.

    Triazolopyridazine Derivatives: Compounds with similar ring systems but different substituents.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is unique due to its combination of a phenethylamine moiety with a triazolopyridazine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

InChI

InChI=1S/C20H25N5O3/c1-13-16(14(2)24-25-12-22-23-20(13)25)6-8-19(26)21-10-9-15-5-7-17(27-3)18(11-15)28-4/h5,7,11-12H,6,8-10H2,1-4H3,(H,21,26)

InChI Key

TXZANBFPXBEHBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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